molecular formula C19H27N5O2S B1443639 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide CAS No. 1431411-60-7

4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

Cat. No. B1443639
CAS RN: 1431411-60-7
M. Wt: 389.5 g/mol
InChI Key: NSPKBHVNVJWICU-UHFFFAOYSA-N
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Description

This compound is a potent inhibitor of SIRT1, SIRT2, and SIRT3, which are NAD(+) dependent deacetylases . These enzymes are considered potential targets for metabolic, inflammatory, oncologic, and neurodegenerative disorders .


Molecular Structure Analysis

The crystal structure of this compound when bound in the SIRT3 active site reveals that the common carboxamide binds in the nicotinamide C-pocket and the aliphatic portions of the inhibitors extend through the substrate channel .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Pyrano[4″,3″4′,5′]pyrido[3′,2′4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′4,5]thieno[2,3-c]isoquinolines

    : These derivatives, synthesized from compounds like 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide, showed potential for further chemical modifications and applications in pharmaceutical research (Paronikyan et al., 2016).

  • Development of Pyrido and Thieno Pyrimidines : These compounds were synthesized for potential applications in chemical research, providing a basis for exploring more complex chemical structures and their interactions (Bakhite et al., 2005).

Chemical Reactivity and Applications

  • Formamidine Synthesis and Antianaphylactic Activity : The formation of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their corresponding alkyl esters indicated potential for antianaphylactic activity, demonstrating the chemical's usefulness in creating medically relevant compounds (Wagner et al., 1993).

  • Antimicrobial Activity Exploration : Certain derivatives synthesized from this compound have shown promising antimicrobial properties, particularly against Staphylococcus aureus, highlighting its potential in developing new antimicrobial agents (Kostenko et al., 2008).

Advanced Heterocyclic Chemistry

  • Heterocyclic Synthesis for Antimicrobial Activity : The synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives demonstrated potential in creating advanced heterocyclic compounds with antimicrobial properties (Gad-Elkareem et al., 2011).

  • Formation of New Heterocyclic Systems : The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various alkyl mono- and di-halides led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, expanding the possibilities in heterocyclic chemistry applications (Sirakanyan et al., 2015).

Mechanism of Action

Target of Action

The primary target of 4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide, also known as SIRT-IN-1, is the Sirtuin 1 (SIRT1) protein . SIRT1 is a highly conserved NAD±dependent deacetylase belonging to the sirtuin family . It plays a role in modulating inflammation and affects multiple biological processes by deacetylating a variety of proteins including histones and non-histone proteins .

Mode of Action

SIRT-IN-1 acts as an effective inhibitor of SIRT1 . By inhibiting SIRT1, it can modulate the deacetylation process that SIRT1 performs on various proteins. This modulation can lead to changes in several biological processes, including cellular senescence, apoptosis, sugar and lipid metabolism, oxidative stress, and inflammation .

Biochemical Pathways

SIRT-IN-1, through its inhibition of SIRT1, can affect several biochemical pathways. For instance, SIRT1 is known to regulate autophagy and nuclear factor-kappa Beta (NF-ĸβ) signaling pathways . By inhibiting SIRT1, SIRT-IN-1 can alter these pathways, potentially leading to changes in cell survival, apoptosis, autophagy, tumorigenesis, metastasis, and drug resistance .

Result of Action

The inhibition of SIRT1 by SIRT-IN-1 can have several molecular and cellular effects. For example, SIRT1 is known to down-regulate p53 activity, promote lipid mobilization, positively regulate insulin secretion, and increase mitochondrial dimension and number . Therefore, the inhibition of SIRT1 by SIRT-IN-1 could potentially impact these processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of SIRT-IN-1. For instance, long-term air particulate matter is known to be detrimental to health through the same pathways that SIRT1 operates in . Therefore, environmental pollution could potentially influence the effectiveness of SIRT-IN-1. Additionally, factors that influence SIRT1 activity, including the NAD+/NADH ratio, SIRT1 binding partners, and post-translational modifications, could also impact the action of SIRT-IN-1 .

Future Directions

The compound represents a novel chemotype and is significantly more potent than currently available inhibitors, making it a valuable tool for sirtuin research . Further studies could focus on improving its physiochemical properties and evaluating its potential in treating various disorders.

properties

IUPAC Name

4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPKBHVNVJWICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 2
Reactant of Route 2
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 3
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 4
Reactant of Route 4
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 5
Reactant of Route 5
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide
Reactant of Route 6
Reactant of Route 6
4-(4-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}piperidin-1-Yl)thieno[3,2-D]pyrimidine-6-Carboxamide

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